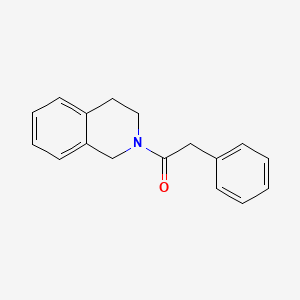

2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(12-14-6-2-1-3-7-14)18-11-10-15-8-4-5-9-16(15)13-18/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGINKZYSDTICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Phenylacetyl 1,2,3,4 Tetrahydroisoquinoline

Established Synthetic Pathways for the Core 1,2,3,4-Tetrahydroisoquinoline (B50084) Scaffold in Academic Laboratories

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. nih.gov Several classical named reactions are routinely employed in academic laboratories for its construction, each offering distinct advantages in terms of substrate scope and reaction conditions.

The Pictet-Spengler reaction , first reported in 1911, is a cornerstone of THIQ synthesis. wikipedia.orgnrochemistry.comjk-sci.comchemeurope.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the aromatic ring. wikipedia.orgchemeurope.com The success of the Pictet-Spengler reaction is often dependent on the electronic nature of the aromatic ring, with electron-rich systems generally providing higher yields under milder conditions. jk-sci.com

Another widely used method is the Bischler-Napieralski reaction , which utilizes a β-phenylethylamide as the starting material. nrochemistry.comorganic-chemistry.org Intramolecular cyclization is promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.org This intermediate is then subsequently reduced to the desired 1,2,3,4-tetrahydroisoquinoline. This method is particularly effective for arenes bearing electron-donating substituents. nrochemistry.com

The Pomeranz-Fritsch-Bobbitt reaction offers an alternative route, starting from a benzaldehyde (B42025) and an aminoacetal. beilstein-journals.orgnih.govresearchgate.netthermofisher.com The original Pomeranz-Fritsch reaction leads to isoquinolines, while the Bobbitt modification, which involves an in-situ reduction of an intermediate imine, yields 1,2,3,4-tetrahydroisoquinolines. beilstein-journals.orgthermofisher.com This method is versatile and allows for the synthesis of variously substituted THIQs.

These established methods are summarized in the table below:

| Reaction Name | Starting Materials | Key Reagents/Conditions | Intermediate | Product |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, H₂SO₄) | Iminium ion | 1,2,3,4-Tetrahydroisoquinoline |

| Bischler-Napieralski | β-phenylethylamide | Dehydrating agent (e.g., POCl₃, P₂O₅), then reduction | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |

| Pomeranz-Fritsch-Bobbitt | Benzaldehyde, Aminoacetal | Acid catalyst, Reduction (for Bobbitt modification) | Imine (reduced in situ) | 1,2,3,4-Tetrahydroisoquinoline |

Acylation Strategies for the Phenylacetyl Moiety onto the Tetrahydroisoquinoline Nitrogen

Once the 1,2,3,4-tetrahydroisoquinoline scaffold is obtained, the subsequent step is the introduction of the phenylacetyl group onto the secondary amine nitrogen. The most common and straightforward method for this N-acylation is the Schotten-Baumann reaction . wikipedia.orgtestbook.comchemistnotes.comvedantu.comorganic-chemistry.org This reaction involves the treatment of the 1,2,3,4-tetrahydroisoquinoline with phenylacetyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521) or potassium carbonate. chemistnotes.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. organic-chemistry.org

The general reaction is as follows:

Figure 1: General scheme of the Schotten-Baumann reaction for the synthesis of 2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline.

Figure 1: General scheme of the Schotten-Baumann reaction for the synthesis of 2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline.

Typical reaction conditions involve a biphasic system, with the amine and acyl chloride in an organic solvent and the base in an aqueous phase. wikipedia.org Alternatively, an organic base such as triethylamine (B128534) or pyridine (B92270) can be used in a single-phase organic solvent system. The choice of base and solvent can influence the reaction rate and yield.

Green Chemistry Approaches and Sustainable Synthesis Considerations for this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methodologies. For the synthesis of this compound, several green chemistry principles can be applied.

One area of focus is the use of sustainable solvents . Traditional amide bond formations often employ hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org Research has explored the use of greener alternatives such as water, biomass-derived solvents (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether), and neoteric solvents like ionic liquids and deep eutectic solvents. rsc.orgnih.govbohrium.comnsf.govacs.org For instance, enzymatic amide bond formation has been successfully carried out in cyclopentyl methyl ether, a greener solvent alternative. nih.gov

Microwave-assisted synthesis offers a significant advantage in terms of energy efficiency and reduced reaction times. shd-pub.org.rsdistantreader.orgnih.govbohrium.com Microwave irradiation can accelerate both the formation of the tetrahydroisoquinoline scaffold and the subsequent N-acylation step. shd-pub.org.rsresearchgate.net

Biocatalysis presents another promising green approach. Enzymes, such as lipases and acyltransferases, can catalyze the N-acylation of amines with high selectivity and under mild, aqueous conditions, minimizing the need for harsh reagents and organic solvents. nih.gov For example, Candida antarctica lipase (B570770) B has been shown to be an effective biocatalyst for the amidation of various carboxylic acids and amines. nih.gov

| Green Chemistry Approach | Application in Synthesis | Advantages |

| Sustainable Solvents | Use of water, 2-MeTHF, CPME instead of DMF, DCM for acylation. rsc.orgnih.govbohrium.comacs.org | Reduced toxicity and environmental impact. |

| Microwave-Assisted Synthesis | Acceleration of Pictet-Spengler or Bischler-Napieralski reactions and N-acylation. shd-pub.org.rsnih.govresearchgate.net | Faster reaction times, increased energy efficiency, often higher yields. |

| Biocatalysis | Enzymatic N-acylation of the tetrahydroisoquinoline nitrogen. nih.gov | Mild reaction conditions, high selectivity, use of renewable catalysts. |

Stereoselective Synthesis of Chiral Analogs of this compound

The introduction of chirality into the 1,2,3,4-tetrahydroisoquinoline scaffold is of great importance as different enantiomers often exhibit distinct biological activities. Stereoselective synthesis of chiral analogs of this compound can be achieved through several strategies.

One common approach is the asymmetric Pictet-Spengler reaction . This can be accomplished by using a chiral β-arylethylamine derived from a chiral pool starting material, or by employing a chiral catalyst to induce enantioselectivity in the cyclization of a prochiral substrate. organic-chemistry.orgshd-pub.org.rs Chiral phosphoric acids have emerged as effective catalysts for this transformation. organic-chemistry.org

Alternatively, a chiral auxiliary can be temporarily attached to the nitrogen or another part of the starting material to direct the stereochemical outcome of the cyclization or a subsequent modification. Once the desired stereocenter is established, the auxiliary is removed.

Another strategy involves the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline intermediate , which is typically formed via the Bischler-Napieralski reaction. nih.govmdpi.com Chiral catalysts, often based on transition metals like ruthenium or iridium complexed with chiral ligands, are employed for the enantioselective hydrogenation of the C=N bond. mdpi.com

Once the chiral 1,2,3,4-tetrahydroisoquinoline is obtained, the phenylacetyl group can be introduced using the standard acylation methods described in section 2.2.

| Stereoselective Strategy | Description | Key Features |

| Asymmetric Pictet-Spengler Reaction | Use of a chiral starting material or a chiral catalyst to induce enantioselectivity in the cyclization. organic-chemistry.orgshd-pub.org.rs | Can directly generate chiral THIQs. |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | The auxiliary is removed after the desired stereocenter is set. |

| Asymmetric Reduction | Enantioselective reduction of a prochiral 3,4-dihydroisoquinoline. nih.govmdpi.com | Often employs chiral transition metal catalysts. |

Post-Synthetic Modifications and Derivatization of this compound for Academic Structure-Activity Relationship Studies

For the exploration of structure-activity relationships (SAR), a library of analogs of this compound can be synthesized through post-synthetic modifications of the parent molecule. These modifications can be targeted at either the phenyl ring of the phenylacetyl moiety or the tetrahydroisoquinoline scaffold itself. nih.govrsc.orgnih.govnih.govnih.gov

Modifications on the Phenyl Ring

The phenyl ring of the phenylacetyl group is amenable to various electrophilic aromatic substitution reactions. For example, nitration followed by reduction can introduce an amino group, which can then be further functionalized. Halogenation can introduce substituents that can alter the electronic properties and lipophilicity of the molecule. Friedel-Crafts acylation or alkylation can be used to introduce various alkyl or acyl groups.

| Modification Reaction | Reagents | Potential Functional Groups Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ (can be reduced to -NH₂) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | -C(O)R |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | -R |

Modifications on the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline scaffold offers several positions for modification. The aromatic ring of the THIQ core can undergo electrophilic substitution reactions, similar to the phenyl ring of the phenylacetyl group. The benzylic position (C1) is particularly reactive and can be functionalized through various C-H activation strategies. Furthermore, substituents can be introduced at positions C3 and C4 through the appropriate choice of starting materials in the initial ring-forming reaction. For instance, using a substituted β-phenylethylamine in the Pictet-Spengler or Bischler-Napieralski reaction will result in a substituted THIQ core. The synthesis of various substituted N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives has been reported for the evaluation of their pharmacological activities. nih.govnih.gov

| Position of Modification | Synthetic Strategy | Examples of Substituents |

| Aromatic Ring (THIQ) | Electrophilic aromatic substitution | -NO₂, -Br, -Cl, -SO₃H |

| C1 Position | C-H activation/functionalization | Alkyl, Aryl groups |

| C3, C4 Positions | Use of substituted starting materials in cyclization | Alkyl, Aryl, Carboxyl groups |

The synthesis and biological evaluation of these diverse analogs allow for a systematic investigation of how different structural features influence the biological activity of the this compound scaffold, providing valuable insights for the design of new therapeutic agents. nih.govrsc.orgnih.gov

Modifications on the Acetyl Linker

Linker Rigidification

One significant strategy to modify the linker involves restricting its conformational freedom. This is often pursued to lock the molecule into a specific, biologically active conformation, potentially increasing its affinity and selectivity for a biological target. A prominent example of this approach is the incorporation of a cyclic structure within the linker.

Researchers have investigated the effect of rigidifying the linker region of THIQ-based ligands by incorporating an o-xylenyl motif. nih.govresearchgate.netnih.gov This modification effectively replaces the flexible ethyl bridge of the N-acyl group with a more constrained phenyl ring, while importantly preserving the 4-atom connectivity between the THIQ nitrogen and the amide nitrogen of a secondary pharmacophore. nih.gov The synthetic route to achieve this rigidification typically involves the reductive amination of a substituted 1,2,3,4-tetrahydroisoquinoline with 2-formylbenzonitrile, followed by reduction of the nitrile to an amine and subsequent acid-amine coupling with a suitable carboxylic acid. nih.gov

| Modification Type | Linker Structure | Rationale | Key Findings | Reference |

| Rigidification | o-Xylenyl Linker | To reduce conformational flexibility and lock in a bioactive conformation. | D3 receptor affinity is highly regulated by the primary pharmacophore; selectivity vs D2R is generally reduced. | nih.gov |

Bioisosteric Replacement of the Amide Bond

The amide bond of the acetyl linker is susceptible to enzymatic cleavage in vivo, which can lead to metabolic instability. cambridgemedchemconsulting.com A common strategy to address this is the use of bioisosteres—functional groups with similar physical and chemical properties to the amide group but with enhanced stability. sci-hub.sedrughunter.com

Various heterocyclic rings are employed as amide bond bioisosteres because they can mimic the hydrogen bonding properties and geometry of the amide while being resistant to hydrolysis. cambridgemedchemconsulting.comdrughunter.com Common replacements include:

1,2,3-Triazoles: These five-membered rings can be synthesized efficiently via copper-catalyzed "click" chemistry. The resulting 1,2,3-triazole unit is metabolically robust and resistant to cleavage by proteases. cambridgemedchemconsulting.com

Oxadiazoles: These heterocycles are also effective replacements that can maintain key interactions while improving metabolic stability. cambridgemedchemconsulting.com

Sulfonamides: While sulfonamides can serve as stable amide bioisosteres, their introduction can sometimes lead to issues with solubility. cambridgemedchemconsulting.com

The replacement of the N-acetyl amide with such bioisosteres alters the electronic distribution, polarity, and hydrogen-bonding capabilities of the linker region, offering a pathway to derivatives with improved pharmacokinetic profiles. sci-hub.se

| Bioisostere | Structure Example | Rationale | Reference |

| 1,2,3-Triazole | (Replacing -CO-CH2-) | Improves metabolic stability; resistant to enzymatic cleavage. Mimics amide geometry. | cambridgemedchemconsulting.com |

| Oxadiazole | (Replacing -CO-CH2-) | Enhances metabolic stability while maintaining potential hydrogen bonding interactions. | cambridgemedchemconsulting.com |

| Sulfonamide | (Replacing -CO-) | Increases metabolic stability. | cambridgemedchemconsulting.com |

Linker Extension and Functionalization

Modifications are not limited to cyclization or isosteric replacement. The length and functionality of the linker can also be altered to explore the spatial requirements of a binding pocket. Instead of the phenylacetyl group, which provides a -CO-CH2- linker, longer or more complex acyl groups can be attached to the THIQ nitrogen.

For example, derivatives bearing a (2-furyl)acryloyl group have been synthesized. nih.gov This modification extends the acetyl linker to a three-carbon conjugated system (-CO-CH=CH-), introducing both greater length and a different electronic character. Such changes can alter the molecule's interaction with its target, as demonstrated in a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives that were evaluated as selective agonists for the peroxisome proliferator-activated receptor γ (PPARγ). nih.gov These findings underscore that extending the linker and introducing features like double bonds can be a viable strategy for optimizing biological activity.

Structure Activity Relationship Sar Investigations of 2 Phenylacetyl 1,2,3,4 Tetrahydroisoquinoline Analogs

Design Principles for SAR Studies of 2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline Derivatives

The design of robust SAR studies for this compound derivatives hinges on a systematic and multi-pronged approach. Key principles involve the strategic modification of distinct molecular regions to probe the chemical space around the core scaffold and understand the structural requirements for biological activity.

A primary design consideration is the exploration of the phenyl ring of the phenylacetyl moiety. This is achieved by introducing a diverse range of substituents at the ortho, meta, and para positions. The choice of substituents is critical and should span a variety of electronic properties (electron-donating and electron-withdrawing) and steric bulk to elucidate their impact on potency and selectivity.

Another fundamental principle is the investigation of the tetrahydroisoquinoline core . While the core remains constant in this specific series, understanding its conformational preferences is crucial for interpreting the SAR data of the N-acyl derivatives. The inherent flexibility of the THIQ ring allows it to adopt different conformations, which can significantly influence how the entire molecule interacts with a biological target.

Finally, the introduction of chiral centers , either within the THIQ scaffold or on the phenylacetyl side chain, is a critical design element. The synthesis and evaluation of individual enantiomers are essential to determine if the biological activity is stereospecific, which can provide valuable insights into the nature of the target binding site.

Positional and Substituent Effects on the Phenyl Ring in this compound Analogs

Systematic modifications of the phenyl ring within the 2-(phenylacetyl) moiety have revealed distinct trends in biological activity. The nature and position of substituents on this aromatic ring are critical determinants of potency.

General findings from SAR studies on N-acyl THIQ derivatives suggest a preference for a phenyl group on the amide nitrogen. More specifically, the electronic properties of the substituents on this phenyl ring play a significant role. It has been observed that electron-donating groups (EDGs) are generally favored at the para-position, while electron-withdrawing groups (EWGs) tend to be preferred at the meta-position. researchgate.net

To illustrate these effects, consider the hypothetical data in the table below, which represents typical findings in an SAR study of this compound class against a generic biological target.

| Compound ID | Substituent (Position) | Relative Potency |

| 1a | H (Unsubstituted) | 1.0 |

| 1b | 4-OCH₃ (para) | 5.2 |

| 1c | 4-CH₃ (para) | 3.8 |

| 1d | 3-Cl (meta) | 4.5 |

| 1e | 3-NO₂ (meta) | 6.1 |

| 1f | 4-Cl (para) | 1.5 |

| 1g | 2-Cl (ortho) | 0.8 |

From this representative data, several key SAR observations can be made:

Para-Substitution: The presence of electron-donating groups like methoxy (B1213986) (OCH₃) and methyl (CH₃) at the para-position (compounds 1b and 1c ) leads to a significant increase in potency compared to the unsubstituted analog (1a ). This suggests that increased electron density at this position is beneficial for activity. Conversely, an electron-withdrawing group like chlorine at the para-position (1f ) results in only a modest improvement in potency.

Meta-Substitution: Electron-withdrawing groups such as chloro (Cl) and nitro (NO₂) at the meta-position (compounds 1d and 1e ) also enhance biological activity, with the strongly withdrawing nitro group showing the most significant increase in this hypothetical series.

Ortho-Substitution: Substitution at the ortho-position (compound 1g ) is generally detrimental to activity, likely due to steric hindrance that may disrupt the optimal conformation for binding to the biological target.

These findings underscore the importance of the electronic and steric profile of the phenyl ring in dictating the biological activity of this compound analogs.

Conformational Analysis and its Influence on Hypothetical Receptor Interactions within the this compound Series

A key conformational feature of N-acyl THIQ derivatives is the restricted rotation around the amide (N-C=O) bond. This restricted rotation gives rise to the existence of conformational isomers, often referred to as rotamers. Studies on closely related N-arylacyl-THIQ-3-carboxylic acid esters have demonstrated the presence of two major rotamers in a solution, with a significant energy barrier to their interconversion. researchgate.net This phenomenon is highly relevant to the 2-(phenylacetyl) series, as the orientation of the phenylacetyl group relative to the THIQ ring system will be dictated by which rotamer is preferred.

The two primary rotamers can be described as syn-periplanar and anti-periplanar, referring to the relative orientation of the carbonyl oxygen and the THIQ ring. The equilibrium between these rotamers can be influenced by factors such as the solvent and the nature of substituents on both the phenyl ring and the THIQ core.

The tetrahydroisoquinoline ring itself typically adopts a half-chair conformation. The N-phenylacetyl substituent can occupy either a pseudo-axial or a pseudo-equatorial position, with the equatorial position generally being more energetically favorable to minimize steric strain.

The interplay between the amide bond rotamers and the THIQ ring conformation results in a complex conformational landscape. The specific conformation adopted by a molecule upon binding to a receptor is the "bioactive conformation." Understanding the preferred conformations in solution provides insight into the energetic cost of adopting the bioactive conformation. A molecule that has a low-energy conformation closely resembling the bioactive conformation is likely to exhibit higher potency.

For a hypothetical receptor interaction, the spatial arrangement of key pharmacophoric features is paramount. These features include the aromatic ring of the phenylacetyl group, the carbonyl oxygen (as a hydrogen bond acceptor), and the nitrogen atom of the THIQ ring. The relative orientation of these groups, governed by the molecule's conformation, will determine the quality of fit within a receptor's binding pocket. For instance, a specific rotamer might position the phenyl ring in a hydrophobic pocket while simultaneously allowing the carbonyl oxygen to form a crucial hydrogen bond with an amino acid residue in the receptor.

Impact of Stereochemistry on the SAR of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold can have a profound impact on biological activity. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with small molecules. This means that enantiomers of a chiral drug can have significantly different potencies and even different pharmacological effects.

Chirality in this series can arise from several sources. For example, substitution at the C1 or C3 position of the tetrahydroisoquinoline ring would create a chiral center. Similarly, substitution on the α-carbon of the acetyl group would also result in a chiral molecule.

When a chiral center is present, the resulting enantiomers will have identical physical and chemical properties in an achiral environment but will interact differently with a chiral receptor. One enantiomer (the eutomer) may fit perfectly into the binding site, leading to a potent biological response, while the other enantiomer (the distomer) may bind with lower affinity or not at all. researchgate.net

For instance, consider a hypothetical chiral analog with a methyl group at the C1 position of the THIQ ring. The (R)-enantiomer and the (S)-enantiomer will orient the 1-methyl group and the N-phenylacetyl group in different spatial regions. This can lead to one enantiomer having a favorable interaction with the receptor while the other experiences a steric clash, resulting in a significant difference in their biological activities.

The importance of stereochemistry has been demonstrated in various classes of tetrahydroisoquinoline derivatives. For example, the stereoisomers of trimetoquinol, a 1-substituted THIQ, show different potencies in beta-adrenoceptor systems. nih.gov Similarly, studies on other chiral THIQ analogs have consistently shown that biological activity often resides predominantly in one enantiomer.

Therefore, for any chiral derivative within the this compound series, the resolution of the racemate and the separate biological evaluation of each enantiomer are crucial steps in the SAR investigation. The determination of the absolute stereochemistry of the more active enantiomer provides critical information for understanding the topology of the receptor binding site.

Computational Chemistry Approaches to Elucidate SAR for this compound

Computational chemistry has become an indispensable tool for elucidating the SAR of bioactive molecules, including the this compound series. These in silico methods provide valuable insights into the relationship between molecular structure and biological activity, helping to rationalize experimental findings and guide the design of new, more potent analogs.

Molecular docking is a widely used computational technique to predict the binding mode of a ligand within the active site of a target receptor. For the 2-(phenylacetyl)-THIQ series, if the structure of the biological target is known, docking studies can be performed to understand how these molecules orient themselves in the binding pocket. This can help to explain the observed SAR. For example, docking simulations could reveal why a para-substituted analog is more active than an ortho-substituted one by showing that the latter experiences a steric clash with an amino acid residue. Furthermore, docking can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the 2-(phenylacetyl)-THIQ series, a QSAR model could be developed using a set of synthesized analogs with their corresponding biological data. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with activity. A robust QSAR model can be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. By aligning a set of active 2-(phenylacetyl)-THIQ analogs, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen virtual libraries for new compounds with different core structures but the same essential binding features.

Conformational analysis , as discussed previously, is also a critical computational task. Computational methods can be used to explore the potential energy surface of these molecules to identify low-energy conformers. This information is crucial for understanding which shapes the molecules are likely to adopt and for selecting the appropriate conformation for docking studies.

Together, these computational approaches provide a powerful framework for understanding the SAR of the this compound series, rationalizing experimental data, and guiding the design of future analogs with improved pharmacological profiles.

Mechanistic Research on the Biological Interactions of 2 Phenylacetyl 1,2,3,4 Tetrahydroisoquinoline

In Vitro Receptor Binding Profiling and Ligand Interaction Studies of 2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline

Detailed in vitro receptor binding profiles specifically for this compound are not extensively documented in publicly available literature. However, studies on the broader class of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives indicate potential interactions with various receptors. For instance, different derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold have been reported to interact with dopamine (B1211576) D2 receptors and N-methyl-D-aspartate (NMDA) receptors. nih.gov

A study by Kubota et al. in 2004 focused on a series of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as potential bradycardic agents. nih.gov While this study included various N-acyl substitutions, specific receptor binding data for the 2-(phenylacetyl) derivative was not singled out or detailed. The bradycardic effects observed for some compounds in this class suggest a potential interaction with cardiac ion channels or receptors that regulate heart rate. nih.gov Further research is required to elucidate the specific receptor binding affinities and ligand interaction profile of this compound.

| Derivative Class | Potential Receptor Targets | Reference |

|---|---|---|

| 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines | Dopamine D₂ Receptors | nih.gov |

| N-acyl-1,2,3,4-tetrahydroisoquinolines | Cardiac Ion Channels (inferred) | nih.gov |

| 1-substituted-1,2,3,4-tetrahydroisoquinolines | NMDA Receptors | nih.gov |

Enzyme Inhibition and Modulation Studies of this compound in Biochemical Assays

The research by Kubota and colleagues on N-acyl-1,2,3,4-tetrahydroisoquinolines for bradycardic activity did not specify the enzymatic targets of these compounds. nih.gov The observed physiological effects could be mediated by the modulation of enzymes such as adenylyl cyclase or various phosphodiesterases, which are crucial in cardiac cell signaling, but this remains speculative without direct biochemical assay data for this compound.

Investigation of Cellular Pathway Modulation by this compound in In Vitro Cell Models

Comprehensive studies detailing the modulation of cellular pathways by this compound in in vitro cell models have not been identified in the reviewed literature. Research on other tetrahydroisoquinoline derivatives has indicated the potential for this class of compounds to influence significant cellular signaling pathways.

There is no specific information available regarding gene expression profiling in response to treatment with this compound.

Data on the effects of this compound on protein expression or post-translational modifications are currently unavailable.

While a study on certain new 1,2,3,4-tetrahydroisoquinoline derivatives showed modulation of the ERK-dependent signaling pathway in the context of amyloid precursor protein processing, this did not include the 2-(phenylacetyl) derivative. nih.gov The specific effects of this compound on cellular signaling cascades remain to be investigated.

Subcellular Localization Studies of this compound in Research Cell Lines

There is no information available from subcellular localization studies for this compound in any research cell lines. Such studies would be valuable in identifying the potential intracellular targets and mechanisms of action for this compound.

Pre Clinical Pharmacokinetic and Metabolic Profiling of 2 Phenylacetyl 1,2,3,4 Tetrahydroisoquinoline in in Vitro and Animal Models

In Vitro Metabolic Stability Assessment of 2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline in Hepatic Microsomes and Hepatocytes from Animal Species

The metabolic stability of a compound is a critical parameter evaluated early in drug discovery to predict its persistence in the body. This is typically assessed by incubating the compound with liver microsomes or hepatocytes from various animal species (e.g., rat, mouse, dog, monkey) and monitoring its disappearance over time. Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450s, while hepatocytes contain both phase I and phase II enzymes.

Typical Experimental Design:

Test System: Liver microsomes or cryopreserved hepatocytes from species such as Sprague-Dawley rats, CD-1 mice, Beagle dogs, and Cynomolgus monkeys.

Incubation: The compound is incubated with the test system at a specific concentration (e.g., 1 µM) at 37°C. The reaction is initiated by adding a cofactor like NADPH for microsomal studies.

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Analysis: The concentration of the parent compound remaining at each time point is determined using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Illustrative Data Table (Hypothetical):

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Identification of Major Metabolites of this compound via In Vitro and In Vivo (Animal) Biotransformation Studies

Identifying the major metabolites of a compound is crucial for understanding its biotransformation pathways and for assessing the potential activity or toxicity of its metabolic products.

In Vitro Approach:

Following incubation with liver microsomes or hepatocytes, the samples are analyzed by high-resolution mass spectrometry to detect and identify the structures of potential metabolites. Common metabolic reactions include oxidation, hydroxylation, and conjugation.

In Vivo Approach:

The compound is administered to laboratory animals (e.g., rats).

Urine, feces, and plasma samples are collected over a period of time.

These biological samples are then analyzed to identify the metabolites formed in the living organism.

Illustrative Metabolite Table (Hypothetical):

| Metabolite ID | Proposed Structure | Method of Identification | Biological Matrix |

|---|---|---|---|

| M1 | Data not available | LC-MS/MS | Rat liver microsomes |

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies of this compound using Animal Liver Models

These studies are essential to evaluate the potential of a compound to cause drug-drug interactions.

CYP Inhibition:

The compound is co-incubated with specific CYP isoform probe substrates in animal liver microsomes.

A decrease in the formation of the probe substrate's metabolite indicates inhibition of that specific CYP enzyme.

The IC50 value (concentration of the compound that causes 50% inhibition) is determined.

Illustrative CYP Inhibition Data Table (Hypothetical):

| CYP Isoform | Probe Substrate | IC50 (µM) |

|---|---|---|

| CYP1A2 | Phenacetin | Data not available |

| CYP2D6 | Dextromethorphan | Data not available |

CYP Induction:

Hepatocytes from animal models are treated with the compound for a period of time (e.g., 48-72 hours).

The expression levels of CYP enzymes (mRNA and protein) and their metabolic activity are then measured to determine if the compound induces their production.

Absorption and Distribution Characteristics of this compound in Animal Models

Understanding how a compound is absorbed into the bloodstream and distributed to various tissues is a fundamental aspect of its pharmacokinetic profile.

Absorption:

Studies like the Caco-2 permeability assay are used to predict oral absorption.

In vivo studies involve administering the compound to animals (e.g., rats) via different routes (e.g., oral, intravenous) and measuring its concentration in the plasma over time to determine bioavailability.

Distribution:

Following administration to animals, the concentration of the compound is measured in various tissues (e.g., liver, kidney, brain, muscle) to understand its tissue penetration and potential sites of accumulation.

Illustrative Pharmacokinetic Parameters Table (Hypothetical - Rat Model):

| Parameter | Value |

|---|---|

| Bioavailability (%) | Data not available |

| Volume of Distribution (Vd) | Data not available |

Excretion Pathways of this compound and its Metabolites in Pre-clinical Animal Systems

Determining the routes and extent of excretion of a compound and its metabolites is necessary to understand its clearance from the body.

Experimental Approach:

The radiolabeled compound is often administered to animals (e.g., rats).

Urine and feces are collected over an extended period (e.g., 72 hours).

The total radioactivity in the collected samples is measured to determine the percentage of the dose excreted through the renal and fecal routes.

Illustrative Excretion Data Table (Hypothetical - Rat Model):

| Excretion Route | % of Administered Dose |

|---|---|

| Urine | Data not available |

Plasma Protein Binding Studies of this compound in Animal Plasma

The extent to which a compound binds to plasma proteins influences its distribution and clearance, as generally only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Experimental Method:

Equilibrium dialysis is a common method where a semi-permeable membrane separates a protein-containing solution (plasma) from a protein-free buffer. The compound is added to the plasma side, and after reaching equilibrium, the concentrations in both compartments are measured to calculate the unbound fraction.

Illustrative Plasma Protein Binding Data Table (Hypothetical):

| Species | % Bound | Unbound Fraction (fu) |

|---|---|---|

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Advanced Computational and Theoretical Studies of 2 Phenylacetyl 1,2,3,4 Tetrahydroisoquinoline

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions of 2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding of a ligand to its receptor at an atomic level. For the tetrahydroisoquinoline class of compounds, these studies have provided critical insights into their mechanism of action against various biological targets.

Molecular docking studies on THIQ analogs have been performed to understand their binding modes. For instance, docking simulations of THIQ derivatives into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase (RT) have shown that these compounds can share the same binding mode as established inhibitors like Efavirenz. scispace.com Specific analogs demonstrated high potency with average docking energies reaching as low as -20.05 kcal/mol, indicating a strong structural and chemical complementarity with the target. scispace.com In other studies targeting phosphodiesterase 4B (PDE4B), docking simulations have been consistent with structure-activity relationship (SAR) findings, showing how the addition of rigid substituents at the C-3 position of the THIQ ring was favorable for subtype selectivity. nih.gov

Docking studies of THIQ-based ligands with the Dopamine (B1211576) D3 receptor (D3R) have revealed key interactions responsible for high affinity. It was found that a phenyl ring moiety can interact with Cys181 in the D3R, contributing significantly to the ligand's affinity. nih.gov Furthermore, these simulations can explain differences in binding, such as the ability of some compounds to form two hydrogen bonds with Ser192 of the receptor, while others form only one. nih.gov

MD simulations offer a more dynamic view of the receptor-ligand complex, observing the movement of atoms over time. ijnc.ir For related heterocyclic inhibitors, MD simulations have been used to further explore binding interactions identified through docking. ijnc.ir These simulations can reveal crucial interactions, such as pi-pi T-shaped and amide-pi stacking, and track the stability of hydrogen bonds with key residues like Arg97, Tyr7, and Trp167 over the simulation period, confirming a stable and close binding of the ligand. ijnc.ir

| Analog Class | Target Protein | Key Interacting Residues | Reported Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| THIQ Analog 1d | HIV-1 Reverse Transcriptase | Not Specified | -20.05 | scispace.com |

| THIQ Analog 2c | HIV-1 Reverse Transcriptase | Not Specified | -19.01 | scispace.com |

| THIQ-based D3R Ligands | Dopamine D3 Receptor (D3R) | Cys181, Ser192 | Not Specified | nih.gov |

| PDE4B Inhibitors | Phosphodiesterase 4B (PDE4B) | Not Specified | Not Specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel molecules and for understanding which physicochemical properties are key for their function.

For various series of THIQ derivatives, QSAR studies have successfully identified critical molecular descriptors. In an analysis of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives and their cytotoxicity, QSAR models revealed that the total symmetry index (Gu), 3D-MoRSE descriptors (Mor31v and Mor32u), and the 3D Petitjean index (PJI3) were the most important descriptors explaining the observed biological activities. elsevierpure.com For example, the most potent cytotoxic compound against MOLT-3 cells had the highest Gu value, while an inactive analog had the lowest. elsevierpure.com

SAR studies, which form the foundation of QSAR, have established several key principles for THIQ analogs. For PDE4B inhibitors, it was found that attaching a methoxy (B1213986) (CH3O) or trifluoromethoxy (CF3O) group to the para-position of a phenyl ring enhanced inhibitory activity. nih.gov Moreover, the presence of a sulfonamide group was crucial for improving both activity and selectivity. nih.gov For 5-HT1A receptor ligands, the volume of the terminal amide substituent was identified as a critical parameter determining receptor affinity. nih.gov

In the development of 3D-QSAR models for inhibitors of other related heterocyclic compounds, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have proven effective. mdpi.com These models yield good statistical and predictive properties (e.g., q² > 0.7 and R²_pred > 0.7) and generate contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties should be modified to enhance activity. mdpi.com

| Analog Series | Biological Activity | Important QSAR Descriptors | Key SAR Findings | Reference |

|---|---|---|---|---|

| N-tosyl-THIQs | Cytotoxicity | Gu (Total symmetry index), Mor31v, Mor32u (3D-MoRSE), PJI3 (3D Petitjean index) | Higher symmetry (Gu) correlated with higher potency. | elsevierpure.com |

| THIQ-based PDE4B inhibitors | PDE4B Inhibition | Not specified | Para-position CH3O or CF3O groups on phenyl ring enhance activity; sulfonamide group is key. | nih.gov |

| N-substituted THIQs | 5-HT1A Receptor Affinity | Not specified | Volume of the terminal amide substituent is a crucial parameter. | nih.gov |

| 6,7-dimethoxy-2-phenethyl-THIQs | P-glycoprotein (P-gp) Inhibition | Not specified | Methoxy, allyloxy, or acetylamino substitutions at ring D are important pharmacophores. | researchgate.net |

ADME Prediction and In Silico Pharmacokinetic Modeling for this compound

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to avoid late-stage failures in drug development. In silico tools are widely used to predict these properties at an early stage. frontiersin.org

For N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, a computational ADMET (ADME and Toxicity) analysis was conducted. conicet.gov.ar This in silico screening revealed that none of the studied compounds were predicted to have hepatic toxicity, marking them as potentially safer candidates for further development. However, the same analysis predicted immunotoxicity for some derivatives, highlighting the importance of this early-stage evaluation. conicet.gov.ar

Numerous software platforms and web servers are available for ADME prediction. Tools like AdmetSAR can predict approximately 50 different ADMET endpoints based on a compound's structure. frontiersin.org These predictions are derived from QSAR models built on extensive databases of experimental data. Common predicted properties include aqueous solubility (logS), lipophilicity (logP), blood-brain barrier (BBB) penetration, and interaction with drug-metabolizing enzymes. For example, QSAR models have been used to predict the BBB permeation efficiency of compounds, with predicted values showing good correlation with experimental results. frontiersin.org This early assessment allows chemists to modify structures, such as this compound, to improve their drug-like properties before synthesis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating properties derived from the electron density, DFT can provide deep insights into a molecule's chemical behavior.

In studies of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, reactivity indices were computed using DFT principles to support experimental findings. conicet.gov.ar These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and less stable.

Cheminformatics and Data Mining Approaches for Exploring the Chemical Space of this compound Derivatives

Cheminformatics combines computer and information science to address problems in chemistry. Data mining approaches are used to analyze large chemical databases to discover novel compounds, predict their properties, and explore the "chemical space" of a particular scaffold.

For a versatile scaffold like 1,2,3,4-tetrahydroisoquinoline (B50084), cheminformatics approaches are essential for managing the vast number of possible derivatives. nih.gov By systematically modifying substituents at various positions of the THIQ core (e.g., on the phenyl ring, at the C1 position, or on the nitrogen atom), virtual libraries of thousands or millions of this compound derivatives can be generated.

These large virtual libraries can then be screened using the computational tools described previously. High-throughput virtual screening using molecular docking can quickly identify potential hits for a specific biological target. Subsequently, QSAR and ADME models can be applied to filter these hits, prioritizing compounds with both high predicted activity and favorable drug-like properties. This multi-step in silico process allows researchers to efficiently navigate the vast chemical space of THIQ derivatives and focus synthetic efforts on the most promising candidates, accelerating the drug discovery process.

Analytical Methodologies for the Quantification and Characterization of 2 Phenylacetyl 1,2,3,4 Tetrahydroisoquinoline in Research Matrices

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantification of 2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline in Synthetic Batches

The purity and concentration of newly synthesized batches of this compound are critical parameters that are typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally labile compounds like N-acetylated tetrahydroisoquinoline derivatives. A reversed-phase HPLC (RP-HPLC) method is generally suitable for the purity assessment of this compound. ijper.org The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). semanticscholar.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components in a reasonable time with good peak shape. Detection is commonly performed using a UV detector at a wavelength where the phenyl and isoquinoline (B145761) chromophores exhibit strong absorbance, typically around 254 nm. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Gas Chromatography (GC) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. mdpi.com If not, derivatization to a more volatile form may be necessary. scirp.orgnih.gov The use of a capillary column with a non-polar or medium-polarity stationary phase is common. The carrier gas is typically an inert gas like helium or nitrogen. scirp.org A flame ionization detector (FID) is often used for quantification due to its high sensitivity and wide linear range. For purity assessment and identification of impurities, GC coupled with a mass spectrometer (GC-MS) is a powerful tool. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Retention Time | ~12.5 min |

Mass Spectrometry (MS) Applications for Structural Elucidation and Metabolite Identification of this compound

Mass spectrometry is an indispensable tool for the structural elucidation of this compound and the identification of its potential metabolites. youtube.com When coupled with a chromatographic separation technique like LC or GC, it provides both retention time and mass-to-charge ratio (m/z) information, which are crucial for compound identification.

For structural elucidation, high-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and generate a characteristic fragmentation pattern. nih.govnih.gov The fragmentation of isoquinoline alkaloids often involves cleavage of the bonds in the tetrahydroisoquinoline ring system and the loss of substituent groups. nih.govnih.govresearchgate.net For this compound, characteristic fragments would be expected from the cleavage of the amide bond, the phenylacetyl group, and the tetrahydroisoquinoline core.

In metabolite identification studies, samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) experiments are analyzed by LC-MS/MS. nih.gov The mass spectrometer is set to look for predicted metabolites, which are often formed through common metabolic pathways such as hydroxylation, N-dealkylation, or glucuronidation. The identification of these metabolites is based on their mass shifts from the parent compound and their fragmentation patterns, which often retain characteristic fragments of the parent drug. youtube.com

Table 2: Predicted Mass Fragments of this compound

| m/z | Proposed Fragment |

|---|---|

| 251.13 | [M+H]⁺ (Protonated Molecule) |

| 132.08 | Tetrahydroisoquinoline fragment |

| 119.05 | Phenylacetyl fragment |

| 91.05 | Tropylium ion (from benzyl (B1604629) group) |

NMR Spectroscopy for Structural Confirmation and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound. acs.org ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. nih.govnih.gov ¹³C NMR provides information about the number and types of carbon atoms in the molecule. amazonaws.comspectrabase.com

For structural confirmation, the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected values for the proposed structure. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing definitive structural proof. nih.gov

NMR spectroscopy is also a key technique for conformational analysis. nih.govauremn.org.br The tetrahydroisoquinoline ring can exist in different conformations, and the phenylacetyl group can have different orientations relative to the ring. The conformation of the molecule can be studied by analyzing the coupling constants between protons, which are dependent on the dihedral angles between them (Karplus relationship). Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of different protons, providing further insight into the three-dimensional structure of the molecule in solution. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (phenyl & isoquinoline) | 7.0-7.4 | m |

| CH₂ (acetyl) | 3.7 | s |

| CH₂ (isoquinoline, position 1) | 4.6 | s |

| CH₂ (isoquinoline, position 3) | 3.6 | t |

| CH₂ (isoquinoline, position 4) | 2.8 | t |

Bioanalytical Method Development for this compound in In Vitro Biological Media and Animal Samples

The quantification of this compound in biological matrices such as plasma, serum, urine, or tissue homogenates is crucial for pharmacokinetic and metabolic studies. nih.govresearchgate.netmdpi.com The development and validation of a robust bioanalytical method are essential for obtaining reliable data. wisdomlib.orgwum.edu.pl

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. nih.govresearchgate.net The development of an LC-MS/MS method involves several key steps:

Sample Preparation: The analyte must be extracted from the biological matrix to remove interfering substances. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net The choice of method depends on the analyte's properties and the required sensitivity.

Chromatography: An appropriate LC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and any metabolites.

Mass Spectrometry: The mass spectrometer is tuned to detect the analyte and an internal standard (IS), which is a structurally similar compound added to the samples to correct for variability in sample processing and instrument response. Multiple Reaction Monitoring (MRM) is typically used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. nih.gov

Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. wisdomlib.orgwum.edu.pl Validation parameters include selectivity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, short-term, long-term). nih.govfrontiersin.org

Table 4: Key Parameters for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

|---|---|

| Selectivity | No significant interference at the retention time of the analyte and IS. |

| LLOQ | The lowest concentration on the calibration curve with acceptable accuracy and precision (typically within ±20%). |

| Accuracy | The closeness of the measured concentration to the true concentration (typically within ±15% for QC samples). |

| Precision | The degree of scatter between a series of measurements (typically ≤15% CV for QC samples). |

| Recovery | The efficiency of the extraction process. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. |

| Stability | Analyte stability in the biological matrix under different storage and handling conditions. |

Future Directions and Unexplored Research Avenues for 2 Phenylacetyl 1,2,3,4 Tetrahydroisoquinoline

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation of 2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline Interactions

A significant opportunity lies in the application of "omics" technologies to unravel the biological effects of this compound. A multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, could provide an unbiased, system-wide view of the cellular pathways modulated by this compound.

Future studies could involve treating relevant cell lines or model organisms with this compound and subsequently performing a battery of omics analyses. For instance, transcriptomics (via RNA-sequencing) could reveal changes in gene expression, pointing towards the signaling pathways and transcription factors affected by the compound. Proteomics would then offer a complementary view by quantifying changes in protein levels and post-translational modifications, helping to identify direct protein targets or downstream effects on protein networks.

Metabolomics is another crucial layer, as it can reveal alterations in cellular metabolism, providing insights into the functional consequences of the compound's activity. By integrating these datasets, researchers can construct a comprehensive picture of the mechanism of action of this compound, moving beyond a single-target-focused approach to a more holistic understanding of its biological impact.

Table 1: Potential Omics-Based Investigations for this compound

| Omics Technology | Potential Application | Expected Outcomes |

| Transcriptomics | RNA-sequencing of treated cells | Identification of differentially expressed genes and affected signaling pathways. |

| Proteomics | Mass spectrometry-based analysis of treated cells | Identification of protein binding partners and changes in protein expression and post-translational modifications. |

| Metabolomics | NMR or mass spectrometry analysis of cellular extracts | Characterization of alterations in metabolic pathways and identification of novel biomarkers of compound activity. |

| Integrative Omics | Computational analysis of multi-omics datasets | Construction of a comprehensive model of the compound's mechanism of action. |

Exploration of Novel Synthetic Pathways and Biosynthetic Approaches for this compound Analogs

The development of novel and efficient synthetic routes to this compound and its analogs is a key area for future research. While the parent compound can likely be synthesized through standard acylation of 1,2,3,4-tetrahydroisoquinoline (B50084) with phenylacetyl chloride, exploring more innovative and diversity-oriented synthetic strategies would be highly beneficial.

One promising avenue is the exploration of novel catalytic systems. For example, photoredox catalysis could offer mild and efficient conditions for the synthesis of N-acyl THIQs. Furthermore, the development of one-pot or tandem reactions that combine the formation of the THIQ core with the N-acylation step would streamline the synthesis of analog libraries.

From a biosynthetic perspective, while no natural pathway for this compound has been identified, the principles of alkaloid biosynthesis could inspire the development of biocatalytic routes. This could involve the use of promiscuous enzymes, such as Pictet-Spenglerases, that might accept unnatural substrates to form the THIQ skeleton, followed by an enzymatic N-acylation step. The discovery or engineering of an N-acyltransferase capable of utilizing phenylacetyl-CoA would be a significant breakthrough in this area. Chemoenzymatic approaches, which combine the strengths of both chemical and biological catalysis, also hold great promise for the sustainable and stereoselective synthesis of novel this compound analogs.

Advanced Computational Modeling for De Novo Design of Optimized this compound Derivatives

Computational modeling offers a powerful toolkit for the rational design of novel this compound derivatives with optimized properties. By leveraging computational methods, researchers can explore the vast chemical space around this scaffold in a time- and cost-effective manner.

A key future direction is the use of quantitative structure-activity relationship (QSAR) studies. By synthesizing and testing a small library of this compound analogs, QSAR models can be developed to correlate their structural features with their biological activity. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective molecules.

Furthermore, if a biological target for this compound is identified, molecular docking and molecular dynamics (MD) simulations can be employed to study its binding mode in detail. This information would be invaluable for the de novo design of new derivatives with improved binding affinity and specificity. Pharmacophore modeling could also be used to identify the key chemical features required for activity, providing a template for the design of novel analogs. The integration of these computational approaches can significantly accelerate the drug discovery and development process for this class of compounds.

Development of Advanced In Vitro Models for Enhanced Pre-clinical Assessment of this compound

To bridge the gap between in vitro studies and clinical outcomes, the use of advanced in vitro models for the preclinical assessment of this compound is essential. Traditional two-dimensional cell cultures often fail to recapitulate the complexity of human tissues, leading to poor prediction of in vivo efficacy and toxicity.

Future research should focus on utilizing three-dimensional (3D) cell culture models, such as spheroids and organoids. For instance, if this compound is being investigated for its neuroactive properties, 3D neurospheres could provide a more physiologically relevant system to assess its effects on neuronal viability, differentiation, and function. mdpi.comnih.gov

Organ-on-a-chip technology represents another exciting frontier. A "brain-on-a-chip" model, for example, could be used to study the ability of this compound to cross the blood-brain barrier and to investigate its interactions with different cell types of the central nervous system in a dynamic microenvironment. emulatebio.comthetransmitter.org For other potential applications, such as oncology, patient-derived organoids (PDOs) could be used to test the efficacy of this compound in a personalized medicine context. mdpi.comspringernature.comnih.gov The integration of these advanced in vitro models into high-throughput screening platforms would enable the rapid and more accurate evaluation of a large number of this compound analogs.

Addressing Specific Knowledge Gaps in the Academic Understanding of this compound

The most significant knowledge gap for this compound is the lack of fundamental research on its biological activities. Therefore, a primary future direction should be a comprehensive screening of this compound against a wide range of biological targets to identify its potential therapeutic applications.

Key questions that need to be addressed include:

What are the primary biological targets of this compound? High-throughput screening against panels of receptors, enzymes, and ion channels could provide initial hits.

What are the structure-activity relationships (SAR) for this scaffold? A systematic medicinal chemistry program to synthesize and test analogs with modifications to both the THIQ core and the phenylacetyl group is needed to understand how structural changes affect activity.

What is the pharmacokinetic profile of this compound? Studies on its absorption, distribution, metabolism, and excretion (ADME) are crucial to assess its drug-like properties.

Is there any evidence of this compound or its metabolites occurring in nature? While currently unknown, the possibility of its natural occurrence, perhaps as a minor alkaloid, should not be dismissed and could be investigated through advanced analytical techniques.

By systematically addressing these knowledge gaps, the scientific community can build a solid foundation for the future development of this compound and its derivatives as potential therapeutic agents or research tools.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Advanced: How do reaction conditions influence yield and purity in 2-(phenylacetyl)-tetrahydroisoquinoline synthesis?

Methodological Answer:

Critical factors include:

- Catalyst Choice : PPA in cyclization () enhances ring closure efficiency compared to milder acids.

- Solvent-Free Systems : Aza-Friedel-Crafts reactions without solvents improve atom economy and reduce purification steps (e.g., direct coupling of 3,4-dihydroisoquinolines) .

- Temperature Control : High temperatures during cyclization may increase by-products (e.g., over-oxidized intermediates), while controlled reduction (e.g., KBH₄ at 0°C) preserves stereochemistry .

Data Contradictions : Yields vary due to substituent electronic effects. Electron-donating groups on the phenylacetyl moiety improve cyclization efficiency, whereas steric bulk can reduce yields by 15–20% .

Basic: What spectroscopic methods confirm the structure of synthesized derivatives?

Methodological Answer:

- 1H-NMR : Identifies substituent integration and coupling patterns (e.g., aromatic protons in the phenylacetyl group at δ 7.2–7.4 ppm) .

- X-Ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for iodophenyl derivatives .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

- Variable Analysis : Compare substituent effects (e.g., electron-withdrawing groups reduce cyclization rates) .

- Replication with Controlled Conditions : Standardize solvent purity, catalyst batch, and reaction monitoring (e.g., TLC/HPLC). highlights discrepancies in Venkov’s method due to unreported solvent grades .

- By-Product Characterization : Use LC-MS or preparative chromatography to isolate and identify side products (e.g., over-reduced intermediates in KBH₄ reactions) .

Basic: What are key considerations for designing tetrahydroisoquinoline derivatives for biological studies?

Methodological Answer:

- Substituent Bioactivity : The phenylacetyl group enhances lipophilicity, improving blood-brain barrier penetration for neurotoxicity studies .

- Solubility : Introduce polar groups (e.g., –OH, –COOH) via post-synthetic modification to balance hydrophobicity .

- Stability : Avoid labile substituents (e.g., esters) in physiological pH conditions; opt for ethers or amides .

Advanced: What strategies optimize enantiomeric purity in chiral derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use (1S)-configured starting materials (e.g., ’s (1S)-1-phenyl derivative) to control stereochemistry .

- Asymmetric Catalysis : Chiral Lewis acids (e.g., BINOL-based catalysts) in cyclization steps improve enantiomeric excess (ee) to >90% .

- Chromatographic Resolution : Chiral HPLC separates enantiomers post-synthesis, though this increases cost and time .

Basic: How do solvent choices impact cyclization efficiency?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Enhance reaction rates but may cause side reactions (e.g., sulfoxide formation in Pummerer cyclization) .

- Solvent-Free Conditions : Reduce waste and improve yields in aza-Friedel-Crafts reactions (e.g., 20% yield increase vs. traditional solvents) .

Advanced: What challenges arise in synthesizing bifunctional derivatives, and how are they addressed?

Methodological Answer:

- Regioselectivity Issues : Competing reaction pathways lead to mixed products. Use orthogonal protective groups (e.g., Boc for amines, TBS for alcohols) .

- Steric Hindrance : Bulky substituents slow cyclization. Microwave-assisted synthesis reduces reaction time from 24h to 2h .

- Characterization Complexity : Advanced NMR techniques (e.g., 2D-COSY) resolve overlapping signals in bifunctional structures .

Basic: What safety protocols are essential for handling tetrahydroisoquinoline intermediates?

Methodological Answer:

- Ventilation : Use fume hoods during PPA-mediated cyclization to avoid phosphoric acid fumes .

- PPE : Nitrile gloves and goggles prevent skin/eye contact with acetyl chloride or KBH₄ .

- Waste Disposal : Quench KBH₄ with ethanol before aqueous disposal to prevent hydrogen gas formation .

Advanced: How do SAR studies guide pharmacological optimization?

Methodological Answer:

- Substituent Positioning : Antitumor activity in ’s iodophenyl derivative correlates with para-substitution on the phenylacetyl group .

- Bioisosteric Replacement : Replacing methyl groups with halogens (e.g., Cl) enhances antimicrobial potency (see ’s chlorophenyl derivative) .

- Pharmacokinetic Profiling : LogP calculations predict bioavailability; derivatives with LogP 2–3 show optimal CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.